molecular formula C15H20N2O3 B2913530 4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one CAS No. 328283-10-9

4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No.: B2913530
CAS No.: 328283-10-9
M. Wt: 276.336
InChI Key: JUGRTBKDASXBSZ-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one is a synthetic compound with a unique spirocyclic structure. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one involves multiple steps. One common method includes the reaction of a pyridine derivative with a spirocyclic lactam under specific conditions. The reaction typically requires a base such as sodium hydride and a solvent like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the spirocyclic structure.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the pyridine ring can introduce various functional groups .

Scientific Research Applications

4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic lactams and pyridine derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-14(19)15(8-4-2-5-9-15)20-13(18)17(14)11-12-7-3-6-10-16-12/h3,6-7,10,19H,2,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGRTBKDASXBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCCCC2)OC(=O)N1CC3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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